4-(3-Amino-1h-1,2,4-triazol-1-yl)-N,N-dimethylbutanamide
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Overview
Description
4-(3-Amino-1h-1,2,4-triazol-1-yl)-N,N-dimethylbutanamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group attached to the triazole ring and a dimethylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-1h-1,2,4-triazol-1-yl)-N,N-dimethylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with N,N-dimethylbutanamide under appropriate reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of microwave irradiation has also been explored to enhance reaction rates and yields. The choice of reagents, solvents, and reaction conditions is optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-1h-1,2,4-triazol-1-yl)-N,N-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the triazole ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: The compound shows promise as a therapeutic agent due to its potential antimicrobial, antifungal, and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-Amino-1h-1,2,4-triazol-1-yl)-N,N-dimethylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The triazole ring and the amino group play crucial roles in the binding interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1,2,4-triazole
- 4-Amino-1,2,4-triazole
- 1,2,4-Triazole-3-thiol
Uniqueness
4-(3-Amino-1h-1,2,4-triazol-1-yl)-N,N-dimethylbutanamide is unique due to its specific structural features, such as the presence of the dimethylbutanamide moiety, which distinguishes it from other triazole derivatives. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C8H15N5O |
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Molecular Weight |
197.24 g/mol |
IUPAC Name |
4-(3-amino-1,2,4-triazol-1-yl)-N,N-dimethylbutanamide |
InChI |
InChI=1S/C8H15N5O/c1-12(2)7(14)4-3-5-13-6-10-8(9)11-13/h6H,3-5H2,1-2H3,(H2,9,11) |
InChI Key |
BOJJBXJSCIAOLW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCCN1C=NC(=N1)N |
Origin of Product |
United States |
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